Propyl salicylate chemical structure and properties
Propyl salicylate chemical structure and properties
An In-depth Technical Guide to Propyl Salicylate: Structure, Properties, Synthesis, and Applications
Abstract
Propyl salicylate (C₁₀H₁₂O₃) is an aromatic ester of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Formed from the esterification of salicylic acid and n-propanol, this compound is recognized for its characteristic sweet, floral, and green aroma. Beyond its olfactory properties, propyl salicylate exhibits potential as a UV filter and possesses anti-inflammatory and analgesic characteristics inherent to salicylates. This technical guide provides a comprehensive overview of propyl salicylate, detailing its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. It further explores its current applications and potential therapeutic roles, supported by field-proven insights and established protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Propyl salicylate, also known as propyl 2-hydroxybenzoate, is structurally characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho position.[1][2] This arrangement is fundamental to its chemical behavior and biological activity.
Caption: Chemical Structure of Propyl Salicylate.
Physicochemical Properties
Propyl salicylate is typically a colorless to pale yellow liquid or a white solid, with its physical state dependent on purity and ambient temperature.[1][6] Its properties make it suitable for a variety of formulations, particularly in cosmetics and topical preparations.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid or colorless liquid | [1][6] |
| Odor | Sweet, floral, green, herbal | [4] |
| Boiling Point | 246 °C | |
| Flash Point | 100.56 °C (213.00 °F) TCC | [1][7] |
| Specific Gravity | 1.097 to 1.101 @ 20°C | [1][7] |
| Refractive Index | 1.514 to 1.517 @ 20°C | [1][7] |
| XLogP3 | 3.8 | [1][4] |
| Solubility | Moderately soluble in water; soluble in ethanol, methanol, isopropanol, and other organic solvents. | [4][6] |
Synthesis and Manufacturing
The primary industrial synthesis of propyl salicylate is achieved through the Fischer-Speier esterification of salicylic acid with n-propanol.[3] This acid-catalyzed reaction is a classic and effective, though reversible, process.
Fischer-Speier Esterification: Mechanism and Protocol
The reaction involves the protonation of the carboxylic acid group of salicylic acid by a strong acid catalyst (typically sulfuric acid), making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.[3] The subsequent elimination of a water molecule yields the propyl salicylate ester.
To drive the reaction equilibrium towards the product side, Le Chatelier's principle is applied. This is commonly achieved by using an excess of one reactant (usually the less expensive propanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of Propyl Salicylate
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add salicylic acid (1.0 mol) and n-propanol (1.5-2.0 mol).[8]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the salicylic acid weight) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The water-propanol azeotrope will begin to collect in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected, indicating the reaction is nearing completion.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the remaining acid catalyst by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until effervescence ceases.[9]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the propyl salicylate is separated. Wash the organic layer sequentially with water to remove any remaining salts.[8][9]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent. The crude propyl salicylate can then be purified by vacuum distillation to yield the final product.
Alternative and Green Synthesis Routes
In response to environmental concerns, alternative synthesis methods are being explored.[3]
-
Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times and can improve yields. One study reported a 96% yield using an alumina-methanesulfonic acid catalyst under microwave irradiation at 80°C for just 8 minutes.[3]
-
Transesterification: An alternative route involves the reaction of another salicylate ester, such as methyl salicylate, with propanol in the presence of a catalyst.[3] This can sometimes proceed under milder conditions than direct esterification.
Spectroscopic and Analytical Characterization
The identity and purity of propyl salicylate are confirmed using a combination of spectroscopic and chromatographic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of propyl salicylate provides a clear structural fingerprint.[10][11]
-
Aromatic Protons (4H): Signals for the four protons on the benzene ring typically appear between 6.5 and 8.0 ppm.[10] Their specific chemical shifts and splitting patterns (e.g., doublet of doublets, doublet of triplets) allow for the assignment of each proton.[12]
-
Hydroxyl Proton (1H): A characteristic singlet for the phenolic -OH group appears far downfield, often above 10.0 ppm, due to intramolecular hydrogen bonding with the ester carbonyl.[10]
-
Propyl Chain Protons:
-
-OCH₂- (2H): A triplet corresponding to the methylene group adjacent to the ester oxygen is found further downfield than the other propyl protons due to the oxygen's deshielding effect.[10]
-
-CH₂- (2H): A sextet for the central methylene group of the propyl chain.[10]
-
-CH₃ (3H): An upfield triplet for the terminal methyl group.[10]
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band for the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-O Stretch: Absorptions corresponding to the ester C-O bonds.
-
C-H Aromatic/Aliphatic Stretches: Signals for the C-H bonds of the benzene ring and the propyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[3] The molecular ion peak (M⁺) for propyl salicylate is observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight.[3][13]
Chromatographic Analysis
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of propyl salicylate and quantifying it in complex mixtures.[11][14] Reverse-phase HPLC methods, often using an acetonitrile/water mobile phase, are effective for its analysis.[14]
Applications and Mechanism of Action
Propyl salicylate's unique combination of properties leads to its use in several fields.
-
Fragrance and Cosmetics: It is widely used as a fragrance agent in perfumes, lotions, and other personal care products, valued for its sweet, floral scent profile.[1][4][6] Usage levels in fragrance concentrates are typically recommended up to 2.0%.[1][7]
-
Potential UV Filter: The salicylate moiety provides some capacity to absorb ultraviolet radiation, suggesting its potential use in sunscreen formulations.[6]
-
Anti-Inflammatory and Analgesic Properties: As a salicylate, it is expected to possess anti-inflammatory and analgesic properties, similar to methyl salicylate.[3][6] This makes it a candidate for inclusion in topical formulations designed to relieve minor muscle and joint pain. The anti-inflammatory actions likely involve the inhibition of key enzymes in the inflammatory cascade.[3]
Safety and Toxicology
Propyl salicylate is classified as an irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard safety precautions should be followed, including wearing protective gloves and eye protection (P280) and washing hands thoroughly after handling (P264).[15] In case of skin contact, wash with plenty of water (P302+P352); for eye contact, rinse cautiously with water for several minutes (P305+P351+P338).
While generally regarded as safe for its intended use in cosmetics, it should be handled with care to avoid irritation, particularly in sensitive individuals.[6]
Conclusion
Propyl salicylate is a versatile aromatic ester with a well-defined chemical profile and a range of established and potential applications. Its synthesis via Fischer esterification is a robust and scalable process, while newer, greener methods offer improved efficiency and environmental friendliness. A thorough understanding of its physicochemical properties and spectroscopic signatures is crucial for its quality control and effective formulation in the fragrance, cosmetic, and pharmaceutical industries. Continued research into its therapeutic properties may further expand its utility in topical drug development.
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